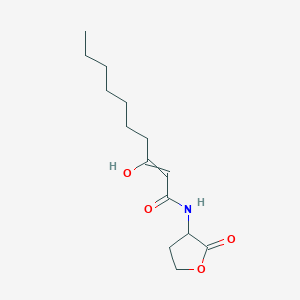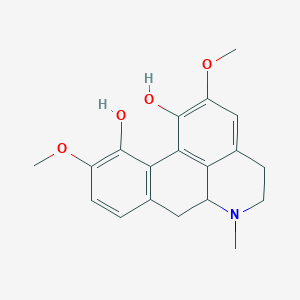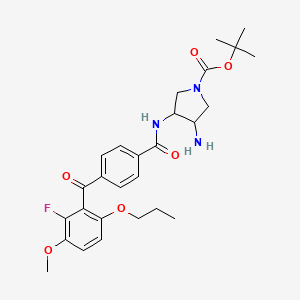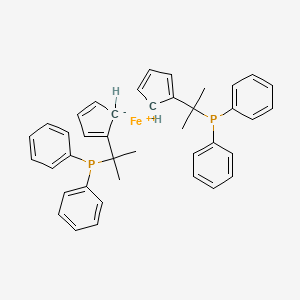
2-Cyclopentylpropan-2-yl(diphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is an organophosphorus compound that is widely used as a ligand in homogeneous catalysis. This compound contains a ferrocene moiety in its backbone, which imparts unique properties that make it highly effective in various catalytic processes. The ferrocene core provides stability and flexibility, making it a valuable component in the synthesis of functional materials and coordination compounds .
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction proceeds as follows :
Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl
The dilithiation of ferrocene is typically achieved using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). This method allows for the efficient synthesis of the desired compound with high yield .
Industrial Production Methods
The industrial production of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene follows similar synthetic routes as the laboratory preparation. The process involves large-scale reactions with appropriate scaling of reagents and reaction conditions to ensure consistent quality and yield. The compound is commercially available and is produced by several chemical manufacturers .
化学反应分析
Types of Reactions
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to regenerate the ferrocene moiety.
Substitution: The phenyl substituents on the phosphorus atoms can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve the use of organolithium reagents or Grignard reagents.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of various substituted derivatives with modified donor-acceptor properties.
科学研究应用
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).
Biology: Employed in the synthesis of bioactive coordination compounds that can interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
作用机制
The mechanism of action of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and flexibility, allowing the compound to effectively coordinate with various metal centers. This coordination facilitates the formation of catalytic intermediates and transition states, enhancing the efficiency and selectivity of the catalytic reactions .
相似化合物的比较
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is unique due to its ferrocene backbone and the presence of diphenylphosphino groups. Similar compounds include:
1,2-Bis(diphenylphosphino)ethane (dppe): Another widely used diphosphine ligand with a different backbone structure.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A closely related compound with similar properties but different substituents.
1,1’-Bis(diisopropylphosphino)ferrocene: A variant with diisopropylphosphino groups instead of diphenylphosphino groups
These compounds share similar applications in catalysis but differ in their structural and electronic properties, which can influence their performance in specific reactions.
属性
分子式 |
C40H40FeP2 |
|---|---|
分子量 |
638.5 g/mol |
IUPAC 名称 |
2-cyclopenta-1,3-dien-1-ylpropan-2-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C20H20P.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;/h2*3-16H,1-2H3;/q2*-1;+2 |
InChI 键 |
JMTAJUSTVAPYSE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
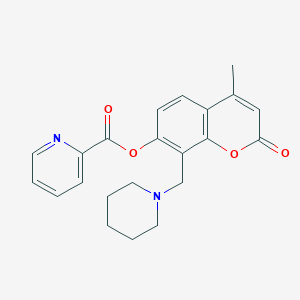
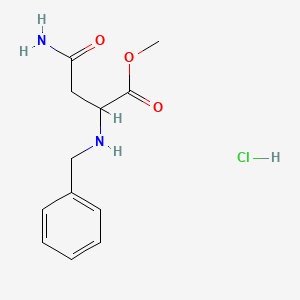

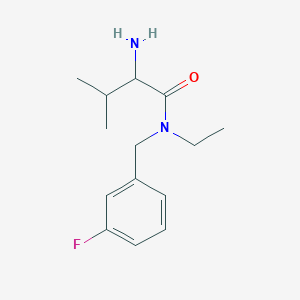
![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
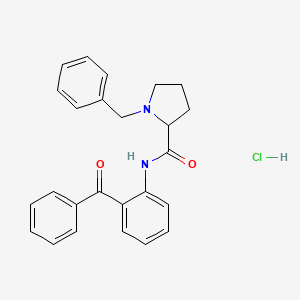
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
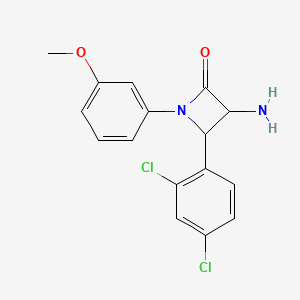
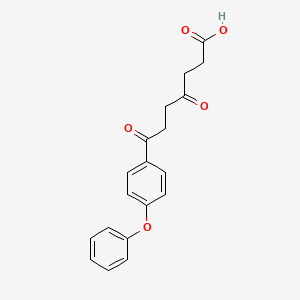
![1-[4-[Bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785432.png)
